molecular formula C13H17ClN2O B8425805 N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide

N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide

Cat. No.: B8425805
M. Wt: 252.74 g/mol
InChI Key: MAMWVRADCRUMCF-UHFFFAOYSA-N
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Description

N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group and a cyclopropylaminomethyl moiety. Its molecular formula is C13H16ClN2O, and it has a molecular weight of 252.74 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The process can be summarized as follows:

    Formation of Intermediate: 4-chlorobenzylamine reacts with cyclopropylamine in the presence of a base to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the cyclopropylaminomethyl group.

    N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-Methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine

Uniqueness

N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is unique due to the presence of both the chloro and cyclopropylaminomethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]acetamide

InChI

InChI=1S/C13H17ClN2O/c1-9(17)15-7-10-2-5-13(14)11(6-10)8-16-12-3-4-12/h2,5-6,12,16H,3-4,7-8H2,1H3,(H,15,17)

InChI Key

MAMWVRADCRUMCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(4-chloro-3-formyl-benzyl)-acetamide (382 mg, 1.81 mmol) and cyclopropylamine (0.194 mL, 2.71 mmol) in MeOH (18 mL) was heated to reflux for 4 h. The mixture was allowed to cool to rt, and NaBH4 (102 mg, 2.71 mmol) was added in portions. The mixture was stirred for 1 h, and the solvents were removed under reduced pressure. EtOAc (50 mL) was added, and the resulting mixture was washed with aq. sat. NaHCO3 and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 95:5) yielded the title compound (371 mg, 81%). LC-MS: tR=0.53 min; ES+: 253.11.
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
0.194 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
102 mg
Type
reactant
Reaction Step Two
Yield
81%

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